molecular formula C16H13F3N6O2 B2445324 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396880-67-3

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2445324
CAS RN: 1396880-67-3
M. Wt: 378.315
InChI Key: DOUQBWWLRROWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H13F3N6O2 and its molecular weight is 378.315. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Morphological Tuning

Anion Tuning of the Rheology, Morphology, and Gelation of Hydrogelators

One study explores the formation of hydrogels using urea derivatives, focusing on how the identity of anions can affect the gels' physical properties. This work illustrates the potential of urea derivatives in creating tunable hydrogels, which could have applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Urea Derivatives

Synthesis Under Microwave Irradiation

Another study presents a method for synthesizing urea derivatives using microwave irradiation, showcasing the efficiency and time-saving aspect of this method in organic synthesis (Li & Chen, 2008). This technique offers a new pathway for the rapid synthesis of complex urea derivatives, potentially useful in medicinal chemistry and materials science.

Urea Derivatives in Chemical Reactions

Reactions of Anthranilic Acid Derivatives

Research into the reactions of anthranilic acid with urea derivatives has led to the formation of various cyclic and acyclic compounds, providing insights into the versatility of urea derivatives in organic synthesis and the potential for creating new chemical entities (Papadopoulos, 1984).

Molecular Rearrangements and New Derivatives

Molecular Rearrangement to Indole and Imidazolinone Derivatives

A study on the rearrangement of urea derivatives under certain conditions to form new indole and imidazolinone compounds highlights the chemical flexibility and potential for discovering new therapeutic agents (Klásek, Lyčka, & Holčapek, 2007).

Binding and Interaction Studies

Anion Receptors and Enantioselectivity

The study of non-racemic atropisomeric (thio)ureas as anion receptors for amino acid derivatives provides valuable information on the molecular interactions and enantioselectivity achievable with urea derivatives, which could be relevant in developing selective sensing and separation technologies (Roussel et al., 2006).

properties

IUPAC Name

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c1-24-15(27)25(23-22-24)13-7-5-11(6-8-13)20-14(26)21-12-4-2-3-10(9-12)16(17,18)19/h2-9H,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQBWWLRROWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

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